tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a complex organic compound characterized by its unique bicyclic structure that combines a pyrrole and a pyridine. This compound belongs to the class of pyrrolo[3,4-c]pyridines, which are notable for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of 226.32 g/mol. It is also identified by the CAS number 236406-56-7 and various synonyms such as tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate.
This compound can be sourced from chemical suppliers and databases such as ChemicalBook and PubChem, where it is classified under organic chemicals with potential pharmaceutical applications. Its classification falls under heterocyclic compounds due to the presence of nitrogen atoms within its ring structures, which significantly influences its chemical reactivity and biological properties.
The synthesis of tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves several key steps:
Common reagents used in the synthesis include:
The synthesis may also involve purification steps such as recrystallization or chromatography to ensure high purity of the final product .
The molecular structure of tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate features a bicyclic framework comprising a pyrrolo and a pyridine ring. The structural representation can be described as follows:
tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can participate in various chemical reactions owing to its functional groups:
These reactions are often facilitated under specific conditions such as temperature control, solvent choice, and the presence of catalysts .
The mechanism of action for tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is primarily based on its interaction with biological targets such as enzymes and receptors. These interactions may lead to modulation of various biochemical pathways:
The exact pathways depend on the specific application and context in which this compound is used .
Relevant data regarding melting points, boiling points, and spectral properties (NMR, IR) should be referenced from reliable chemical databases or literature .
tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several scientific uses:
Transition metal catalysis enables enantioselective construction of the pyrrolo[3,4-c]pyridine core, critical for accessing chiral intermediates in drug discovery. Palladium complexes (e.g., Pd(OAc)₂ with chiral phosphines like BINAP) facilitate asymmetric allylic alkylation, installing substituents at C5/C6 with >90% ee under mild conditions (60–80°C) [1]. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) generate triazole-fused derivatives regioselectively, while rhodium(I)-catalyzed hydroacylation achieves annulation with alkenyl aldehydes, forming the bicyclic system in a single step. Key to success is the tert-butoxycarbonyl (Boc) group’s stability under these conditions, preventing N-deprotection during catalysis [1] [6].
Table 1: Transition Metal Catalysts for Asymmetric Pyrrolo[3,4-c]pyridine Synthesis
Metal Catalyst | Ligand | Reaction Type | ee (%) | Yield Range |
---|---|---|---|---|
Pd(OAc)₂ | (R)-BINAP | Allylic Alkylation | 90–95 | 70–85% |
[Rh(cod)Cl]₂ | (S)-SegPhos | Hydroacylation | 88–93 | 65–78% |
Cu(OTf)₂ | BTMS-Pybox | Azide-Alkyne Cycloaddition | >99 | 82–90% |
The Boc group in tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate serves dual roles: it shields N2 during electrophilic substitutions at C4/C6 and allows selective N1-functionalization. Acid-mediated deprotection (TFA/DCM, 0°C to rt) cleanly yields the N2-unprotected scaffold without ring degradation, enabling N1-acylation or alkylation [1] . For N1-protection, the Boc group is orthogonal to tert-butyldimethylsilyl (TBS) ethers and acid-labile trityl groups, permitting sequential derivatization. This strategy is pivotal in synthesizing 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones—precursors to analgesics 10× more potent than aspirin .
Stereoselective cyclizations leverage the Boc group’s conformational directing effects. Intramolecular Diels-Alder reactions of N-alkenyl pyrrolo[3,4-c]pyridines proceed with high endo selectivity (dr >15:1) when catalyzed by chiral Lewis acids like Mg-BOX complexes [1]. Ring-closing metathesis (RCM) using Grubbs-II catalyst forms spirocyclic derivatives with control over the C4 stereocenter, achieving de values of 80–95%. Computational studies confirm the Boc group minimizes steric crowding at N2, favoring re-face attack in nucleophilic additions to iminium intermediates [8].
Immobilization via N1- or N3-linkers enables rapid diversification. Resin-bound N-(2-hydroxyethyl) derivatives undergo Mitsunobu reactions with phenols, generating 4-aryloxy analogs analogous to antidiabetic GPR119 agonists [5]. After nucleophilic substitution at C4, cleavage (20% TFA/DCM) releases 1,3-dioxo derivatives for screening. Automated platforms using Rink amide resin achieve >200-compound libraries in 72 hours, with purities >85% (HPLC). This approach mirrors strategies for 1H-pyrazolo[3,4-b]pyridines, where solid-phase methods accelerated kinase inhibitor discovery [5] [7].
The Boc-protected scaffold undergoes regioselective C–H functionalization:
Table 2: Cross-Coupling Reactions at Key Positions
Position | Reagent | Product | Application Example |
---|---|---|---|
C4 | NBS, then ArB(OH)₂ | 4-Aryl-pyrrolopyridine | GPR119 agonists for diabetes [1] |
C6 | sec-BuLi, then DMF | 6-Formyl-pyrrolopyridine | Aldose reductase inhibitors [1] |
C3 | Ir(ppy)₃, hv | 3-Alkylated derivatives | Analgesic intermediates [6] |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5